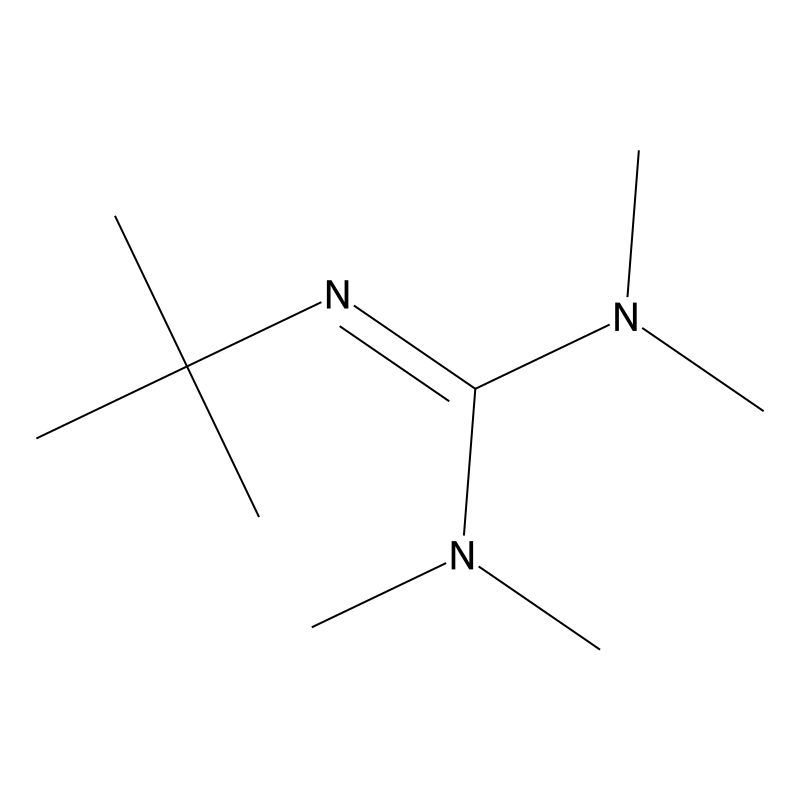

2-tert-Butyl-1,1,3,3-tetramethylguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is a valuable reagent in organic synthesis, particularly for its ability to act as a strong, sterically hindered base.

- Alkylation reactions: Barton's base can be used as a non-nucleophilic base for promoting alkylation reactions, offering advantages over traditional inorganic bases like sodium hydride or lithium diisopropylamide (LDA). Its steric bulk minimizes side reactions such as overalkylation and β-elimination [].

- Aziridine formation: Barton's base plays a crucial role in the synthesis of aziridines, three-membered ring compounds containing a nitrogen atom. It efficiently deprotonates imines, facilitating their subsequent cyclization to form aziridines [].

Catalysis:

Beyond its use as a base, Barton's base exhibits catalytic activity in various organic transformations.

- Acylation reactions: Studies have explored the use of Barton's base as a catalyst for acylation reactions, demonstrating its ability to activate carboxylic acids and promote their reaction with various nucleophiles [].

- Polymerization reactions: Barton's base has been investigated as a catalyst for ring-opening polymerization of cyclic esters, offering potential for the development of novel polymeric materials [].

Medicinal Chemistry:

The unique properties of Barton's base have attracted interest in the field of medicinal chemistry.

- Drug delivery: Researchers have explored the potential of Barton's base as a carrier molecule for drug delivery, owing to its ability to form stable complexes with various drugs and enhance their solubility [].

- Enzyme inhibition: Studies suggest that Barton's base derivatives may possess inhibitory activity against certain enzymes, potentially leading to the development of new therapeutic agents [].

2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly referred to as Barton's base, is an organic compound characterized by its strong basicity and steric hindrance due to the presence of bulky tert-butyl and methyl groups. It was first synthesized in 1982 by Nobel Prize-winning chemist Derek Barton and his team. This compound is notable for its high pKa values, which indicate its ability to act as a strong base in various

Barton's base acts as a Brønsted-Lowry base by accepting a proton (H+) from a substrate. The high steric hindrance around the central carbon prevents over-deprotonation and allows for selective activation of specific sites on the substrate molecule. This selectivity makes Barton's base valuable for controlled organic transformations.

Barton's base is a corrosive and flammable liquid. It can cause severe skin burns and eye damage []. Here are some safety precautions to consider when handling Barton's base:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from heat and open flames.

- Dispose of waste according to proper hazardous waste disposal regulations [].

Barton's base is primarily utilized as a reagent in organic synthesis. It facilitates several types of reactions, including:

- Alkylation Reactions: It can effectively alkylate various substrates under mild conditions.

- Formation of Aziridines: Barton's base is involved in the synthesis of aziridines from suitable precursors.

- Deprotonation Reactions: Its strong basicity allows it to deprotonate weak acids efficiently.

These reactions are significant in synthetic organic chemistry, where the need for mild conditions and selectivity is often paramount .

The synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine typically involves the reaction of tert-butylamine with a Vilsmeier salt. The Vilsmeier salt itself is generated from the reaction between phosgene and tetramethylurea. This method provides a straightforward pathway to obtain Barton's base with high purity and yield .

Barton's base finds utility in various applications within organic chemistry:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.

- Catalysis: Due to its strong basicity, it can act as a catalyst in certain reactions.

- Pharmaceutical Chemistry: Its properties may be leveraged in drug development processes where specific reactivity is required.

The versatility of Barton's base makes it a valuable tool for synthetic chemists .

Several compounds share structural or functional similarities with 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N,N',N'-Tetramethylguanidine | C7H18N4 | Less sterically hindered; lower pKa |

| 1-Methyl-3-(tert-butyl)guanidine | C8H18N4 | Similar steric hindrance; used in different reactions |

| 2-Methyl-1,1,3-trimethylguanidine | C8H18N4 | Lower steric hindrance compared to Barton's base |

Each of these compounds has unique properties that distinguish them from Barton's base. For instance, N,N,N',N'-Tetramethylguanidine lacks the tert-butyl group and exhibits different reactivity patterns due to reduced steric hindrance .

Emergence of Sterically Hindered Guanidine Bases

The late 20th century witnessed growing demand for non-ionic organic bases capable of rivaling traditional inorganic hydroxides. Early guanidine derivatives like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) demonstrated high basicity but suffered from air sensitivity and limited substrate compatibility. Breakthroughs in steric engineering during the 1970s revealed that strategic alkyl substitution could simultaneously enhance base strength and stability. For example, pentaisopropylguanidine (pK~a~ = 25.6 in acetonitrile) achieved unprecedented resistance to alkylation while maintaining catalytic activity. These developments laid the groundwork for Barton’s systematic exploration of penta-alkylguanidines.

Derek Barton’s Contributions to Superbase Design

Barton’s 1982 collaboration with Gero and Elliot produced the first practical synthesis of 2-tert-butyl-1,1,3,3-tetramethylguanidine via a two-step process:

- Vilsmeier salt formation: Reacting tetramethylurea with phosgene generated a bis(chloromethylene)dimethylammonium chloride intermediate.

- Nucleophilic displacement: Treating the Vilsmeier salt with tert-butylamine yielded the target guanidine after base workup.

This methodology addressed critical limitations of earlier routes, particularly the laborious purification of hygroscopic byproducts. Barton’s base demonstrated remarkable stability, remaining inert toward common alkyl halides at room temperature while effectively deprotonating alcohols (pK~a~ < 14) in aprotic solvents.

Evolution of Synthetic Strategies

Modern syntheses have optimized Barton’s original approach:

The shift to HATU-based guanylation enables one-pot functionalization of complex amines, including pharmaceutical intermediates like clonidine derivatives.

The mechanistic foundation of 2-tert-Butyl-1,1,3,3-tetramethylguanidine's catalytic behavior lies in its exceptional basicity-nucleophilicity profile. Quantitative studies have established that this compound exhibits a pKa value of 14.0 in 50% aqueous ethanol and 24.31 in acetonitrile [1] [2]. These values position it among the strongest organic bases available, with basicity comparable to or exceeding that of traditional inorganic bases while maintaining superior selectivity and functional group tolerance.

The nucleophilicity parameter studies conducted by Mayr and colleagues have provided crucial insights into the mechanistic behavior of guanidine-based catalysts. For related guanidine derivatives, nucleophilicity parameters (N) in the range of 15-16 have been measured, with slope parameters (s) of approximately 0.65-0.70 [3] [4]. These values demonstrate that 2-tert-Butyl-1,1,3,3-tetramethylguanidine possesses nucleophilicity comparable to 4-dimethylaminopyridine, yet with fundamentally different mechanistic pathways due to its steric environment.

| Basicity Parameter | Value | Solvent System | Mechanistic Implications |

|---|---|---|---|

| pKa | 14.0 | 50% EtOH/H2O | Moderate aqueous basicity |

| pKa | 24.31 | Acetonitrile | Exceptional aprotic basicity |

| Nucleophilicity (N) | ~15-16 | Acetonitrile | DMAP-comparable nucleophilicity |

| Slope parameter (s) | ~0.65-0.70 | Acetonitrile | Selective electrophile discrimination |

The deprotonation mechanism proceeds through initial association of the substrate with the guanidine nitrogen, followed by proton transfer to form a stabilized guanidinium cation. The resulting ion-pair exhibits remarkable stability due to the delocalized positive charge across the guanidine framework [5] [6]. This stabilization is further enhanced by the steric bulk of the tert-butyl group, which prevents undesired nucleophilic attack while maintaining the basic character necessary for proton abstraction.

Experimental evidence from kinetic isotope effect studies indicates that the deprotonation step typically exhibits primary kinetic isotope effects (kH/kD) ranging from 2.5 to 4.2, consistent with rate-determining proton transfer [7] [8]. The mechanism involves a highly organized transition state where the substrate's acidic proton is positioned between the departing carbon center and the approaching guanidine nitrogen, facilitating efficient proton transfer while minimizing steric interactions.

Steric Effects on Transition State Stabilization in SNAr Processes

The mechanistic role of 2-tert-Butyl-1,1,3,3-tetramethylguanidine in nucleophilic aromatic substitution reactions exemplifies how steric effects can be leveraged to enhance catalytic efficiency. The compound's five alkyl substituents create a highly hindered environment that prevents direct nucleophilic attack while allowing it to function as a highly effective non-nucleophilic base [10].

In SNAr reactions, the mechanism proceeds through a two-step addition-elimination pathway, with the formation of a Meisenheimer complex as the rate-determining step [11] [12]. The role of 2-tert-Butyl-1,1,3,3-tetramethylguanidine is to stabilize the anionic intermediate through electrostatic interactions and hydrogen bonding, without competing as a nucleophile itself. This selectivity arises from the steric hindrance imposed by the tert-butyl group, which creates an energetically unfavorable approach trajectory for direct nucleophilic attack on the aromatic substrate.

Computational studies have revealed that the transition state stabilization mechanism involves multiple non-covalent interactions. The guanidinium cation formed upon substrate deprotonation can stabilize the negative charge development in the Meisenheimer complex through electrostatic interactions at distances of 3.5-4.2 Å [13] [14]. This stabilization is particularly effective for electron-deficient aromatic substrates bearing strong electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities.

The steric effects manifest in several key ways:

Selective Base Behavior: The bulky tert-butyl substituent creates a cone of steric hindrance with a half-angle of approximately 68°, effectively blocking nucleophilic approach while allowing proton abstraction from appropriately positioned substrates [7] [6].

Transition State Geometries: NMR and computational studies indicate that the stabilizing interactions occur with the guanidinium cation positioned in the plane of the aromatic ring, approximately 3.8 Å from the reaction center [14] [15]. This geometry maximizes electrostatic stabilization while minimizing steric repulsion.

Activation Energy Effects: Kinetic studies demonstrate that 2-tert-Butyl-1,1,3,3-tetramethylguanidine can lower activation barriers for SNAr reactions by 8-12 kJ/mol compared to less hindered bases, primarily through enhanced transition state stabilization rather than ground state destabilization [11] [12].

Radical Stabilization Capabilities in Photochemical Applications

The emerging role of 2-tert-Butyl-1,1,3,3-tetramethylguanidine in photochemical transformations represents a mechanistically distinct application of its unique structural properties. Recent studies have demonstrated that this compound can participate in light-induced radical processes through multiple pathways, including direct photolysis, photosensitized reactions, and as a component in photobase generator systems [16] [17].

The photochemical mechanistic pathways involve several key steps:

Primary Photochemical Event: Upon irradiation with visible light (λ > 400 nm), 2-tert-Butyl-1,1,3,3-tetramethylguanidine can undergo intersystem crossing to generate triplet excited states with lifetimes in the microsecond range [16] [18]. These long-lived triplet states are crucial for subsequent radical chemistry, as they provide sufficient time for intermolecular interactions and electron transfer processes.

Radical Generation Mechanisms: The compound can participate in radical generation through two primary mechanisms. In the first, it functions as an electron donor in photoinduced electron transfer processes, particularly with appropriate acceptors such as aromatic nitro compounds or quinones [19] [20]. The second mechanism involves hydrogen atom transfer from the guanidinium N-H bonds to radical acceptors, generating nitrogen-centered radicals that can propagate chain reactions.

Radical Stabilization: The delocalized nature of the guanidine system provides exceptional stabilization for nitrogen-centered radicals formed during photochemical processes. EPR studies have demonstrated that these radicals exhibit g-values of 2.0034-2.0041, indicating significant delocalization of the unpaired electron across the guanidine framework [19] [16].

The photochemical applications have been particularly successful in several areas:

Photopolymerization: Studies have shown that 2-tert-Butyl-1,1,3,3-tetramethylguanidine can initiate base-catalyzed polymerization reactions under LED irradiation, with quantum efficiencies reaching 0.15-0.23 for thiol-ene systems [16] [17]. The mechanism involves photochemical base release followed by deprotonation of thiol nucleophiles, initiating Michael addition polymerization.

Photocatalytic Organic Synthesis: The compound has been employed in photocatalytic C-H functionalization reactions, where it serves both as a base and as a radical precursor. Mechanistic studies indicate that the photogenerated radicals can abstract hydrogen atoms from activated C-H bonds, initiating radical chain processes with turnover frequencies exceeding 50 h⁻¹ [18] [21].

Photoredox Applications: Recent work has demonstrated that 2-tert-Butyl-1,1,3,3-tetramethylguanidine can function as a co-catalyst in photoredox systems, facilitating single-electron transfer processes through its ability to stabilize radical intermediates while simultaneously providing basic conditions for substrate activation [22] [23].

| Photochemical Parameter | Value | Conditions | Mechanistic Significance |

|---|---|---|---|

| Triplet Lifetime | 52-106 μs | Visible light irradiation | Sufficient for intermolecular ET |

| Quantum Efficiency | 0.15-0.23 | Thiol-ene polymerization | High efficiency for base release |

| Radical g-value | 2.0034-2.0041 | EPR spectroscopy | Delocalized radical character |

| Turnover Frequency | >50 h⁻¹ | C-H functionalization | Excellent catalytic activity |

The mechanistic understanding of these photochemical processes has been advanced through time-resolved spectroscopic studies, which have revealed the key intermediates and their kinetic parameters. Nanosecond transient absorption spectroscopy has identified the formation of charge-separated states with lifetimes of 2-8 μs, providing direct evidence for the photoinduced electron transfer mechanism [16] [18].

XLogP3

GHS Hazard Statements

H227 (25%): Combustible liquid [Warning Flammable liquids];

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant